molecular formula C9H10N2 B3254469 2-methyl-1H-indol-3-amine CAS No. 23876-59-7

2-methyl-1H-indol-3-amine

Cat. No.: B3254469
CAS No.: 23876-59-7
M. Wt: 146.19 g/mol
InChI Key: QYTPPLBWUMVALC-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-3-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the second carbon and an amino group attached to the third carbon of the indole ring. Indoles are known for their wide range of biological activities and are prevalent in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-1H-indol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules . These interactions can lead to various biological effects, including modulation of immune responses, inhibition of cell proliferation, and induction of apoptosis.

Comparison with Similar Compounds

2-methyl-1H-indol-3-amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTPPLBWUMVALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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